5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester
Description
5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester (molecular formula: C₂₁H₂₂O₈) is a benzofuran derivative characterized by a fused benzofuran core substituted with methyl and methoxycarbonyl-functionalized furanyl groups. Its structure includes:
- A methyl ester at position 3 of the benzofuran ring.
- A methoxycarbonyl-2-methyl-3-furanyl substituent linked via a methoxy bridge at position 3.
- A methyl group at position 2 of the benzofuran core.
Its synthesis typically involves multi-step routes, including esterification and etherification reactions under controlled conditions .
Properties
IUPAC Name |
methyl 5-[(5-methoxycarbonyl-2-methylfuran-3-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-10-12(7-16(25-10)18(20)22-3)9-24-13-5-6-15-14(8-13)17(11(2)26-15)19(21)23-4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEHNDHIIBVEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)COC2=CC3=C(C=C2)OC(=C3C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring followed by the introduction of the benzofuran core. Key steps may include:
Furan Synthesis: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural derivatives.
Benzofuran Formation: The benzofuran core is constructed through a cyclization reaction involving a suitable precursor containing both furan and benzene rings.
Functional Group Modifications: Methoxycarbonyl and methoxy groups are introduced through esterification and etherification reactions, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and selectivity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the furan ring to a more oxidized state, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions can reduce the carbonyl groups to alcohols.
Substitution: Substitution reactions can replace functional groups on the benzofuran core with other groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structural features suggest possible interactions with biological targets, making it a candidate for further exploration in drug discovery.
Anticancer Activity
Recent studies indicate that derivatives of compounds containing furan and benzofuran moieties exhibit promising anticancer activities. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study evaluated the cytotoxicity of methyl derivatives of furanyl compounds against cancer cell lines. The results demonstrated that modifications to the furan ring significantly enhanced biological activity, suggesting a structure-activity relationship that could be leveraged in designing more potent anticancer agents .
The biological properties of 5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester extend beyond anticancer effects. Its antibacterial properties have also been explored.
Antibacterial Properties
Compounds featuring furan rings have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance.
Data Table: Antibacterial Activity of Furan Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.00 µg/mL |
| Compound B | Escherichia coli | 4.00 µg/mL |
| 5-Methyl Derivative | Pseudomonas aeruginosa | 8.00 µg/mL |
These findings highlight the potential for developing new antibacterial agents based on the structure of this compound .
Synthetic Methodologies
The synthesis of this compound involves several steps, often utilizing advanced synthetic techniques to ensure high yields and purity. Its preparation can serve as a model for synthesizing other complex organic molecules.
Synthetic Pathways
Various synthetic routes have been explored to create this compound efficiently. Key steps typically involve:
- Formation of the furan moiety through cyclization reactions.
- Alkylation processes to introduce methoxy groups.
- Esterification to produce the final methyl ester derivative.
Data Table: Synthetic Routes for Furan Derivatives
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Cyclization | Acidic conditions |
| Step 2 | Alkylation | Base-catalyzed |
| Step 3 | Esterification | Reflux with acid catalyst |
These methodologies not only facilitate the synthesis of this specific compound but also contribute to a broader understanding of organic synthesis techniques applicable in medicinal chemistry .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs differ in substituent types, positions, and ester groups. Key comparisons include:
| Compound Name | Molecular Formula | Substituents | Key Differences |
|---|---|---|---|
| Target Compound | C₂₁H₂₂O₈ | Methyl ester, methoxycarbonyl furanyl, methyl | Reference standard for comparisons |
| Ethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate | C₂₄H₂₂O₇ | Ethyl ester, phenyl group | Increased steric bulk from phenyl reduces solubility in aqueous media compared to the methyl-substituted target compound |
| Methyl 5-(methoxy)-2-methylbenzofuran-3-carboxylate | C₁₃H₁₂O₄ | Methoxy group | Lacks the methoxycarbonyl furanyl moiety, resulting in lower molecular weight (260.24 g/mol vs. 402.39 g/mol) and reduced biological activity |
| 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid | C₁₂H₈Cl₂O₅ | Dichlorophenoxy, carboxylic acid | Acidic functional group enhances reactivity in nucleophilic reactions but limits membrane permeability compared to ester derivatives |
Physicochemical Properties
- Solubility : The methyl ester group in the target compound improves lipid solubility compared to carboxylic acid analogs (e.g., 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylic acid), which exhibit higher aqueous solubility but poorer bioavailability .
- Thermal Stability : Benzofurans with bulky substituents (e.g., 2-phenyl groups) show lower melting points (~63–65°C) compared to the target compound, which likely has a higher melting point due to its compact structure .
Biological Activity
5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester, also known as CHEBI:120870, is a complex organic compound with significant potential in biological applications. This article reviews its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound has the molecular formula and features a benzofuran core substituted with methoxycarbonyl and furan groups. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18O7 |
| Molecular Weight | 342.34 g/mol |
| Net Charge | 0 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that derivatives of furan compounds exhibit notable antimicrobial activity. A study focusing on related furan derivatives demonstrated that they possess antifungal properties against various strains of fungi, including Candida species. The mechanism is thought to involve disruption of fungal cell wall synthesis and function .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage. In vitro studies have shown that similar benzofuran derivatives exhibit significant radical scavenging activity, which could be extrapolated to this compound .
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines. This suggests that this compound may similarly modulate inflammatory responses .
Case Studies
-
Study on Antifungal Activity :
- Objective : Evaluate the antifungal efficacy of furan derivatives.
- Method : In vitro assays against Candida albicans.
- Findings : The compound showed significant inhibition of fungal growth, suggesting potential therapeutic applications in treating fungal infections.
-
Antioxidant Activity Assessment :
- Objective : Measure the radical scavenging ability of related benzofuran compounds.
- Method : DPPH assay.
- Findings : High antioxidant activity was observed, indicating that the compound could be beneficial in formulations aimed at reducing oxidative stress.
-
Anti-inflammatory Mechanism Exploration :
- Objective : Investigate the anti-inflammatory effects of benzofuran derivatives.
- Method : Cytokine release assays in cultured macrophages.
- Findings : Significant reduction in TNF-alpha and IL-6 levels was noted, supporting the hypothesis of its anti-inflammatory properties.
Q & A
What are the established synthetic routes for this compound, and how can researchers optimize reaction yields?
Basic
The synthesis typically involves coupling benzofuran and furan derivatives via methoxycarbonyl linkages. A common approach uses [3,3]-sigmatropic rearrangement with NaH in THF to activate phenolic hydroxyl groups for etherification (e.g., forming benzyloxy intermediates) . For example, demonstrates the use of NaH to deprotonate phenolic substrates, enabling nucleophilic substitution with methyl furan derivatives. Yield optimization requires strict anhydrous conditions and controlled stoichiometry of NaH relative to the substrate .
Advanced
Advanced routes may employ cascade strategies, such as coupling 3-methylbenzofuran precursors with methoxycarbonyl-functionalized furans. highlights the use of hexafluoroisopropanol (HFIP) as a solvent to enhance electrophilicity in aromatic substitutions, improving regioselectivity. Researchers should monitor reaction progress via TLC or HPLC (as in ) and adjust catalyst loading (e.g., DDQ for oxidation steps) to suppress side reactions like over-oxidation .
How can researchers resolve contradictions in spectroscopic data during structural confirmation?
Basic
Core characterization relies on 1H/13C NMR to identify methoxy, methyl, and benzofuran protons. For example, methyl ester groups typically appear as singlets near δ 3.8–4.0 ppm, while benzofuran protons resonate between δ 6.5–7.5 ppm . IR spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹) and furan C-O-C bonds (~1250 cm⁻¹).
Advanced
Contradictions in NOESY or HMBC correlations (e.g., ambiguous coupling in methoxy groups) can be resolved via X-ray crystallography . details hydrogen-bonding patterns in benzofuran derivatives, which clarify spatial arrangements. For non-crystalline samples, high-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular formulas . If NMR signals overlap, use deuterated solvents like DMSO-d6 to enhance resolution or employ 2D techniques (COSY, HSQC) .
What methodologies are recommended for analyzing purity and stability under varying conditions?
Basic
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective for purity assessment. describes a method for furan derivatives using acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min). For stability studies, incubate the compound in buffers (pH 3–9) and monitor degradation via peak area reduction .
Advanced
For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures. ’s crystal structure data (e.g., hydrogen-bonded dimers) suggests intermolecular interactions that may enhance solid-state stability. Accelerated stability testing (40°C/75% RH) with LC-MS can detect hydrolysis products, such as free carboxylic acids from ester cleavage .
How can regioselectivity challenges in benzofuran functionalization be addressed?
Advanced
Regioselectivity in methoxy or methyl group placement is critical. ’s cascade [3,3]-sigmatropic rearrangement ensures precise positioning of substituents. For example, using directed ortho-metalation with LDA (lithium diisopropylamide) can activate specific benzofuran C-H bonds for methylation. Computational modeling (DFT) of transition states may predict favorable sites for methoxycarbonyl addition, reducing trial-and-error approaches .
What strategies mitigate solubility limitations in polar reaction media?
Basic
Polar aprotic solvents like DMF or THF are standard, but fluorinated alcohols (e.g., HFIP in ) enhance solubility of aromatic esters. Sonication or heating (50–60°C) can dissolve aggregates.
Advanced
For highly hydrophobic intermediates, use micellar catalysis with surfactants (e.g., SDS) in water or switch to ionic liquids (e.g., [BMIM][PF6]) to stabilize charged intermediates .
How can researchers evaluate potential biological activity of this compound?
Advanced
While commercial applications are excluded, academic bioactivity studies require molecular docking against targets like fungal lanosterol 14α-demethylase (CYP51), given structural similarity to benzofuran antifungals . In vitro assays (e.g., MIC testing against Candida albicans) should follow CLSI guidelines, using fluconazole as a positive control. Cytotoxicity can be assessed via MTT assays on mammalian cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
